2-Methyl-1-propylpiperazine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-methyl-1-propylpiperazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2/c1-3-5-10-6-4-9-7-8(10)2/h8-9H,3-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNBDADVCGIOLES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCNCC1C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Methyl 1 Propylpiperazine and Analogous N Alkylpiperazines
Established Synthetic Protocols for Piperazine (B1678402) Ring Construction and N-Substitution
The formation and functionalization of the piperazine core are achieved through a variety of established synthetic strategies. These methods include the N-alkylation of a pre-existing piperazine ring and the cyclization of acyclic precursors to form the heterocyclic system. mdpi.comresearchgate.netrsc.org
N-Alkylation Strategies for Piperazine Derivatives
Direct alkylation of the piperazine nitrogen atoms is a common and versatile approach for the synthesis of N-alkylpiperazine derivatives. mdpi.com Several key methods are frequently employed.
A primary and well-established method for N-alkylation involves the nucleophilic substitution reaction of a piperazine derivative with an alkyl halide (such as chloride, bromide, or iodide) or an alkyl sulfonate. mdpi.comfishersci.co.uk This reaction is a straightforward approach for introducing alkyl groups onto the nitrogen atoms of the piperazine ring. fishersci.co.uk The reactivity of the alkylating agent generally follows the order of iodide > bromide > chloride. fishersci.co.uk To enhance the reaction rate, particularly with less reactive alkyl chlorides, catalytic amounts of sodium or potassium iodide can be added to facilitate an in-situ halogen exchange to the more reactive iodide. mdpi.com The choice of solvent is crucial, with DMF and THF being commonly used, and the reaction temperature can be adjusted from room temperature to reflux conditions depending on the reactivity of the substrates. fishersci.co.uk
For instance, the synthesis of various N-alkylpiperazine-containing drugs has been accomplished using alkyl chlorides or bromides. mdpi.com In some cases, the amine itself can be used as the solvent. mdpi.com The reaction of 2-phenylpiperazine (B1584378) with 3,5-bis(trifluoromethylbenzyl)bromide to produce 1-alkyl-3-phenylpiperazine is an example of this type of alkylation. google.com
Table 1: Examples of N-Alkylation via Nucleophilic Substitution
| Piperazine Derivative | Alkylating Agent | Product | Reference |
| N-methylpiperazine | Benzyl (B1604629) bromide derivative | N-alkylated piperazine | mdpi.com |
| 2-phenylpiperazine | 3,5-bis(trifluoromethylbenzyl)bromide | 1-alkyl-3-phenylpiperazine | google.com |
| 1-[3-(trifluoromethyl)phenyl]piperazine | 1-(2-chloroethyl)-1,3-dihydro-2H-benzo[d]imidazol-2-one | Flibanserin | mdpi.com |
This table is for illustrative purposes and does not represent an exhaustive list.
Reductive amination is another powerful and widely used method for the N-alkylation of piperazines. mdpi.comnih.gov This protocol involves the reaction of a piperazine with a carbonyl compound (an aldehyde or ketone) to form an intermediate iminium ion, which is then reduced in situ to the corresponding N-alkylated piperazine. iau.ir A variety of reducing agents can be employed, with sodium triacetoxyborohydride (B8407120) (STAB) and sodium cyanoborohydride (NaBH₃CN) being particularly common due to their mildness and selectivity. nih.goviau.ir
This method is highly versatile and has been successfully applied to the synthesis of numerous N-alkylpiperazine derivatives, including those with complex and functionalized alkyl groups. nih.govnih.gov For example, the synthesis of Cariprazine involved the N-alkylation of 1-(2,3-dichlorophenyl)piperazine (B491241) via reductive amination with a suitable aldehyde. mdpi.comnih.gov Similarly, the preparation of certain CXCR4 antagonists utilized reductive amination to introduce various alkyl substituents onto a piperazine side chain. nih.gov
Table 2: Reagents for Reductive Amination of Piperazines
| Carbonyl Compound | Reducing Agent | Amine | Product Type | Reference |
| Aldehyde | Sodium triacetoxyborohydride | Piperazine | N-Alkylpiperazine | nih.gov |
| Ketone | Sodium cyanoborohydride | Piperazine | N-Alkylpiperazine | iau.ir |
| Formaldehyde | Zirconium borohydride (B1222165)–piperazine complex | Piperazine | N-Methylpiperazine | iau.ir |
| Acetaldehyde | Pd/C, H₂ | Piperazine | N-Ethylpiperazine | nih.gov |
This table provides examples of common reagents and is not exhaustive.
The reduction of carboxyamides (amides) offers a valuable alternative route to N-alkylpiperazines. mdpi.com In this approach, a piperazine is first acylated with a carboxylic acid or its derivative (e.g., an acid chloride or ester) to form an amide. This amide is then reduced to the corresponding amine, effectively achieving N-alkylation. usask.ca
Reductive Amination Protocols for N-Alkylation
Cyclization Reactions in Piperazine Ring Formation
In addition to modifying a pre-existing piperazine, the ring itself can be constructed from acyclic precursors. researchgate.net These cyclization strategies are fundamental to creating the core piperazine structure, which can then be further functionalized.
The dimerization of aziridines represents a [3+3] cycloaddition approach to constructing the six-membered piperazine ring. nih.gov This method involves the reaction of two aziridine (B145994) molecules to form a symmetrically substituted piperazine. The reaction can be catalyzed by Lewis acids. nih.gov While this method can produce a mixture of cis- and trans-2,5-disubstituted piperazines, it offers a direct route to the piperazine core from readily available starting materials. nih.gov The use of enantiomerically enriched aziridines can lead to specific stereoisomers of the resulting piperazine. The preparation of substituted piperazinium salts has been known to occur via the dimerization of aziridines for a considerable time. google.com
Intramolecular Amination and Cyclization Approaches
Intramolecular cyclization strategies represent a fundamental approach to the synthesis of the piperazine core. These methods typically involve the formation of one or two carbon-nitrogen bonds in a single cyclization event from a suitably functionalized acyclic precursor.
One notable method involves the intramolecular hydroamination of aminoalkenes. For instance, a highly diastereoselective intramolecular palladium-catalyzed hydroamination has been utilized as the key step in a modular synthesis of 2,6-disubstituted piperazines. rsc.org The necessary aminoalkene precursors can be prepared from chiral cyclic sulfamidates, which are themselves derived from amino acids. organic-chemistry.org This approach offers excellent control over the stereochemistry of the final piperazine product. rsc.org
Another strategy is the reductive cyclization of bis(oximinoalkyl)amines. This method involves a sequential double Michael addition of nitrosoalkenes to primary amines, followed by a stereoselective catalytic reduction of the oxime groups to furnish the piperazine ring. This approach allows for the conversion of a primary amino group in a bioactive molecule into a piperazine ring, offering a route to structural diversification. researchgate.net
Furthermore, intramolecular reductive amination of precursors containing both an amine and a carbonyl or a protected carbonyl group is a common strategy. For example, the acid-catalyzed methanolysis of a bicyclic β-lactam, formed via intramolecular imination and subsequent reduction, can yield piperazin-2-ylacetate derivatives. rsc.org Intramolecular cyclization of N-alkyne-substituted pyrrole (B145914) esters with hydrazine (B178648) can also lead to the formation of fused pyrrolopyrazinone systems through a 6-exo-dig or 6-endo-dig cyclization, depending on the substituents on the alkyne. beilstein-journals.org
Multi-component Reactions (MCRs) for Piperazine Scaffold Assembly
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, have emerged as powerful tools for the rapid and efficient construction of complex molecules like piperazines. nih.govresearchgate.net These reactions are highly atom-economical and offer significant advantages in terms of operational simplicity and the ability to generate diverse molecular libraries. nih.govresearchgate.net
Isocyanide-based multicomponent reactions (IMCRs) are particularly well-suited for the synthesis of piperazine and ketopiperazine scaffolds, with over 35 different piperazine-derived backbones accessible through these methods. thieme-connect.comcornell.edu The Ugi four-component reaction (U-4CR) is a cornerstone of IMCRs, typically involving an amine, a carbonyl compound, a carboxylic acid, and an isocyanide. thieme-connect.combeilstein-journals.org
A notable application is the one-pot, four-component Ugi condensation for the synthesis of piperazine-2-carboxamides. This reaction utilizes an N-alkylethylenediamine, chloroacetaldehyde, a carboxylic acid, and an isocyanide to produce the desired piperazine derivatives in moderate to good yields. thieme-connect.com A variation of this, the split-Ugi reaction, is suitable for bis-secondary diamines like piperazine, allowing for the regioselective desymmetrization of the piperazine core in a single step by acylating one nitrogen and alkylating the other. acs.orgnih.gov
Furthermore, post-Ugi modifications can lead to a wider range of piperazine derivatives. For example, a four-component Ugi adduct can undergo an intramolecular alkyne hydroamination to form N-aryl piperazine derivatives under transition-metal-free conditions. researchgate.net
Beyond IMCRs, other multi-component systems have been developed for piperazine synthesis. An efficient metal-free four-component reaction combines 1,4-diazabicyclo[2.2.2]octane (DABCO), an alkyl bromide, a secondary amine, and phenylisothiocyanate to yield isothiourea-tethered piperazine derivatives. nih.govresearchgate.netexlibrisgroup.com This reaction proceeds through the in situ formation of a DABCO salt, which then reacts with the other components. nih.govresearchgate.netexlibrisgroup.com
Three-component reactions are also prevalent. For instance, novel 1,4-[6,6'-(3-trifluoromethyl-pyrazolo[3,4-d]pyrimidinyl)]piperazines have been synthesized through a three-component reaction of an iminophosphorane, an aromatic isocyanate, and a piperazine derivative. sioc-journal.cn Another example is the synthesis of 2-(4-(2-(phenylthio)ethyl)piperazinyl)acetonitriles from disulfides, 1-(chloromethyl)-4-aza-1-azoniabicyclo[2.2.2]octane chloride (CAABC), and trimethylsilyl (B98337) cyanide. mdpi.com Additionally, a one-pot three-component synthesis of pyridylpiperazine derivatives has been achieved via a meglumine-catalyzed condensation of 2-hydroxy-aryl-1-carboxaldehydes, 1-(pyridin-4-yl)piperazine, and aryl boronic acids under ultrasound irradiation. rsc.org
The following table summarizes some examples of multi-component reactions for piperazine synthesis:
| Reaction Type | Components | Product | Reference |
| 4-Component | DABCO, Alkyl Bromide, Secondary Amine, Phenylisothiocyanate | Isothiourea-tethered piperazines | nih.govresearchgate.netexlibrisgroup.com |
| 4-Component (Ugi) | N-alkylethylenediamine, Chloroacetaldehyde, Carboxylic Acid, Isocyanide | Piperazine-2-carboxamides | thieme-connect.com |
| 3-Component | Iminophosphorane, Aromatic Isocyanate, Piperazine derivative | 1,4-[6,6'-(3-trifluoromethyl-pyrazolo[3,4-d]pyrimidinyl)]piperazines | sioc-journal.cn |
| 3-Component | Disulfide, CAABC, Trimethylsilyl cyanide | 2-(4-(2-(phenylthio)ethyl)piperazinyl)acetonitriles | mdpi.com |
| 3-Component | 2-Hydroxy-aryl-1-carboxaldehyde, 1-(Pyridin-4-yl)piperazine, Aryl boronic acid | Pyridylpiperazine derivatives | rsc.org |
Isocyanide-Based Multicomponent Reactions (IMCRs)
Rearrangement Reactions in Piperazine Synthesis
Molecular rearrangements offer another avenue for the synthesis of piperazine and its derivatives. scilit.comtandfonline.com These reactions can provide access to unique structural motifs that may be difficult to obtain through other methods.
Several types of rearrangement reactions have been employed in piperazine synthesis, including the Diaza-Cope, Mumm, Ugi-Smiles, Aza-Wittig, Curtius, and Schmidt rearrangements. scilit.com For example, a condensation reaction involving the rearrangement of a diamine derivative with a diol, catalyzed by an iridium complex, has been used to synthesize piperazine derivatives. tandfonline.com
Cyclic rearrangement reactions are also noteworthy. For instance, the reaction of ethyl 3-((N-(2-bromoethyl)-4-nitrophenyl) sulfonamido)-4-((tert-butoxycarbonyl) amino) pentanoate with trifluoroacetic acid results in a cyclic rearrangement to produce an ethyl-2-(3-methyl-1-((4-nitrophenyl)sulfonyl)piperazine-2-yl) acetate (B1210297) derivative. tandfonline.com
DABCO (1,4-Diazabicyclo[2.2.2]octane) Bond Cleavage Techniques
The cleavage of the C-N bond in 1,4-diazabicyclo[2.2.2]octane (DABCO) is a versatile and efficient strategy for the synthesis of functionalized piperazines. rsc.orgnih.govwindows.net This approach involves the activation of DABCO to form a quaternary ammonium (B1175870) salt, which then acts as an electrophile for various nucleophiles, leading to the ring-opened piperazine product. rsc.orgnih.gov
Activation of DABCO can be achieved with a wide range of reagents, including alkyl halides, aryl halides, carboxylic acids, and activated alkynes. rsc.orgnih.govwindows.net The resulting DABCO salts can then react with nucleophiles such as phenols, thiophenols, amines, and enolates to form a diverse array of substituted piperazines. rsc.orgnih.gov
This bond cleavage can be performed as a discrete step or as part of a one-pot, multi-component process. rsc.orgnih.gov For example, a one-pot, four-component reaction for the synthesis of substituted piperazines has been developed using an azaarene halide, DABCO, an activated aryl halide, and sodium sulfide. rsc.org Similarly, a copper(I)-catalyzed one-pot, three-component reaction of DABCO, alkyl halides, and aryl halides affords unsymmetrical N-alkyl-N'-aryl-piperazines in high yields. rsc.org
The following table highlights different reagents and conditions used for DABCO bond cleavage:
| Activating Reagent | Nucleophile | Conditions | Product Type | Reference |
| Alkyl Halides | Phenols, Thiols, Amines | High Temperature | 1-Alkyl-4-(2-substituted-ethyl)piperazines | rsc.org |
| Azaarene Halides, Aryl Halides, Na2S | DMSO, 120 °C | 4-Substituted 1-heteroarylpiperazines | rsc.org | |
| Alkyl Halides, Aryl Halides | CuI, KOtBu, DMSO, 65 °C | N-Alkyl-N'-aryl-piperazines | rsc.org | |
| DMAD, Carboxylic Acids | - | Piperazine derivatives with ester functionalities | rsc.org |
Stereoselective Synthesis of Chiral N-Alkylpiperazines (e.g., (S)-2-Methyl-1-propylpiperazine)
The synthesis of enantiomerically pure N-alkylpiperazines is of significant importance, as the stereochemistry of a molecule can dramatically influence its biological activity. The synthesis of (S)-2-Methyl-1-propylpiperazine and other chiral piperazines often relies on stereoselective methods or the use of a chiral pool.
One approach to stereoselective synthesis involves the use of chiral auxiliaries or catalysts. For instance, the diastereoselective intramolecular hydroamination of aminoalkenes, where the starting material is derived from a chiral amino acid, can produce enantiomerically enriched piperazines. organic-chemistry.org Similarly, the stereoselective reduction of chiral bicyclic lactams, prepared from a keto-ester and a chiral amine like (R)-phenylglycinol, can provide access to enantiopure N-protected piperazines. researchgate.net
Another strategy is the enantioselective α-lithiation of N-Boc-N'-alkylpiperazines followed by trapping with an electrophile. The use of a chiral ligand can induce diastereoselectivity in the lithiation step, leading to enantiomerically enriched products after the electrophilic quench. beilstein-journals.org
The synthesis of chiral piperazines can also be achieved through multi-component reactions. For example, a chiral piperazine intermediate for the HIV protease inhibitor indinavir (B1671876) was efficiently prepared via a Ugi reaction followed by catalytic asymmetric hydrogenation. thieme-connect.com
Development of Sustainable and Green Chemistry Approaches in Piperazine Synthesis
The synthesis of piperazine and its derivatives, including N-alkylated compounds like 2-Methyl-1-propylpiperazine, has traditionally relied on methods that often involve harsh reaction conditions, hazardous reagents, and significant waste generation. In recent years, a considerable shift towards sustainable and green chemistry approaches has been observed in the field of organic synthesis. nih.gov These modern methodologies aim to reduce the environmental impact by utilizing safer solvents, minimizing energy consumption, employing catalytic processes, and improving atom economy. rsc.org Such strategies are not only environmentally benign but also often lead to higher efficiency and selectivity.
Several innovative techniques have been explored for the greener synthesis of N-alkylpiperazines. These include photocatalysis, which harnesses light energy to drive chemical reactions, microwave-assisted synthesis that dramatically reduces reaction times, and the use of heterogeneous catalysts that can be easily recovered and reused. nih.govrsc.org Furthermore, biocatalysis is emerging as a powerful tool, offering high selectivity under mild conditions. acsgcipr.org
Photocatalysis has emerged as a promising green alternative for the N-alkylation of amines, including piperazines. This method utilizes light energy, often in the visible range, to activate substrates and promote chemical transformations under mild conditions. researchgate.net A significant advancement in this area is the use of heterogeneous photocatalysts, which can be easily separated from the reaction mixture and reused, enhancing the sustainability of the process.
One notable study demonstrated the photocatalytic N-alkylation of piperazine with various alcohols, including propanol, at room temperature using a TiO2-supported palladium (Pd) catalyst. researchgate.net This process operates without the need for an external hydrogen source and proceeds through a tandem mechanism involving the dehydrogenation of the alcohol to an aldehyde, condensation with the piperazine, and subsequent hydrogenation of the resulting enamine. researchgate.net The catalyst prepared by a photodeposition method (Pd/TiO2-P) showed the highest conversion of piperazine and selectivity towards N-alkylpiperazines compared to catalysts prepared by conventional methods. researchgate.net The efficiency of this photocatalytic system is influenced by the size of the Pd nanoparticles and the valence state of the palladium species on the support. researchgate.net
Another approach involves the use of organic photocatalysts, which are often derived from renewable materials and avoid the use of potentially toxic and expensive transition metals. researchgate.net These organic photocatalysts can promote the C–H alkylation of carbamate-protected piperazines. acsgcipr.org
The following table summarizes representative findings in the photocatalytic N-alkylation of piperazines.
| Catalyst System | Alkylating Agent | Solvent | Reaction Time | Temperature | Conversion/Yield | Reference |
| Pd/TiO2-P | Propanol | Acetonitrile | 12 h | Room Temp. | High Conversion | researchgate.net |
| Ir(ppy)2(dtbbpy)PF6 | Michael Acceptors | Acetonitrile | - | Room Temp. | Good Yield | acsgcipr.org |
| Acridinium Salts | α,β-Unsaturated Carbonyls | - | - | - | Good Yield | acsgcipr.org |
This table presents data for analogous N-alkylation reactions, as specific data for this compound was not available in the reviewed sources.
Microwave-assisted organic synthesis (MAOS) has become a cornerstone of green chemistry, offering significant advantages over conventional heating methods. nih.govrsc.org By directly heating the reaction mixture through dielectric heating, microwave irradiation can dramatically reduce reaction times from hours to minutes, often leading to higher yields and purities of the desired products. milestonesrl.comnih.gov This technology is particularly effective for the synthesis of N-heterocycles, including piperazine derivatives. rsc.orgmdpi.com
The application of microwave technology is often combined with solvent-free conditions or the use of green solvents, further enhancing the environmental credentials of the synthetic protocol. nih.govijpsjournal.com For the synthesis of N-alkylpiperazines, microwave heating can be employed in reactions such as the nucleophilic substitution of alkyl halides or reductive amination. The efficiency of these reactions can be further improved by the use of solid-supported catalysts. researchgate.net
For instance, a solvent-free microwave-assisted protocol has been developed for the synthesis of arylalkylpiperazines using a cesium-based catalyst. ijpsjournal.com While specific examples for this compound are not detailed, the general applicability of MAOS for N-alkylation suggests its potential for this synthesis. The benefits of MAOS include enhanced reaction rates, improved yields, and the ability to rapidly screen and optimize reaction conditions. milestonesrl.com
The table below illustrates the typical conditions and outcomes of microwave-assisted synthesis of N-substituted piperazines.
| Reactants | Catalyst/Support | Solvent | Microwave Power | Time | Yield | Reference |
| Benzil, Aldehydes, Ammonium Acetate | Cellulose Sulfuric Acid | Solvent-free | - | - | High | researchgate.net |
| Piperazine, Alkyl Halide | Cs-base | Solvent-free | - | - | - | ijpsjournal.com |
| 1,2-Diketones, Aldehydes, NH4OAc | - | - | 180 °C | 5 min | 80-90% | ijpsjournal.com |
This table provides examples of microwave-assisted synthesis of related heterocyclic compounds, highlighting the general conditions and advantages of this technology.
The use of heterogeneous catalysts represents a significant advancement in the sustainable synthesis of N-alkylpiperazines. These catalysts are in a different phase from the reactants (typically a solid catalyst in a liquid reaction mixture), which allows for their easy separation by simple filtration. This simplifies product purification, reduces waste, and enables the catalyst to be recycled and reused multiple times without significant loss of activity. mdpi.com
A variety of solid-supported catalysts have been developed for the N-alkylation of amines. For example, γ-alumina has been used as a simple, readily available, and environmentally benign catalyst for the N-alkylation of amino alcohols in the presence of supercritical CO2. researchgate.net Another approach involves the use of silica-bonded N-propylpiperazine sodium n-propionate as a recyclable basic catalyst for various organic transformations, showcasing the utility of functionalized solid supports. researchgate.net
Palladium-based heterogeneous catalysts have also been extensively studied for N-alkylation reactions. rsc.org For instance, palladium nanoparticles supported on materials like SiO2 or Al2O3 have shown high efficiency in the N-alkylation of amines with alcohols under relatively mild conditions. rsc.org These reactions often proceed via a "borrowing hydrogen" mechanism, where the alcohol is temporarily dehydrogenated to an aldehyde, which then undergoes reductive amination with the amine. Water is the only byproduct, making this a highly atom-economical and green process. rsc.org
The following table presents data on the use of heterogeneous catalysts for N-alkylation reactions relevant to the synthesis of N-alkylpiperazines.
| Catalyst | Reactants | Solvent | Temperature | Yield | Reference |
| γ-Alumina | Amino alcohols | Supercritical CO2 | - | Moderate to High | researchgate.net |
| Pd/SiO2 | Aniline, Benzyl alcohol | - | 120 °C | High | rsc.org |
| Fe10Pd1/NC500 | Amines, Alcohols | - | 120 °C | Good | rsc.org |
| Iridium/Graphene | Amines, Alcohols | Solvent-free | 110 °C | Excellent | rsc.orgpreprints.org |
This table contains data for analogous N-alkylation reactions, as specific data for the synthesis of this compound was not explicitly found in the cited literature.
Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a highly attractive green and sustainable route for the synthesis of complex molecules, including N-alkylpiperazines. acsgcipr.org Enzymes operate under mild conditions of temperature and pressure, typically in aqueous media, and exhibit high chemo-, regio-, and stereoselectivity. uni-greifswald.de This high selectivity often eliminates the need for protecting groups and reduces the formation of byproducts, simplifying purification processes. acsgcipr.org
The development of "biocatalytic retrosynthesis" has expanded the toolbox for synthetic chemists, allowing for the design of novel synthetic routes that incorporate enzymatic steps. nih.gov For the synthesis of N-alkylpiperazines, several classes of enzymes are of interest. Imine reductases (IREDs), for example, can catalyze the reductive amination of a ketone or aldehyde with an amine, which is a key step in many N-alkylation procedures. rsc.org
Directed evolution and protein engineering techniques have been instrumental in developing robust enzymes with improved activity, stability, and substrate scope, making them suitable for industrial applications. nih.govuni-greifswald.de For instance, halide methyltransferases have been engineered to accept larger alkyl groups, such as propyl and allyl, enabling the biocatalytic synthesis of various S-adenosyl-l-methionine (SAM) analogs which can then be used in further enzymatic alkylations. nih.gov While a direct biocatalytic synthesis of this compound has not been explicitly reported, the advances in enzyme engineering and the development of biocatalytic cascades for N-alkylation hold significant promise for the future development of such a process. rsc.org
Research into the biocatalytic access to piperazine scaffolds from diamines and dicarbonyls using imine reductases has shown that various N- and C-substituted piperazines can be obtained with high activity and excellent enantioselectivity. nih.gov
The table below highlights some key findings in the application of biocatalysis for the synthesis of chiral amines and related compounds.
| Enzyme Class | Reaction Type | Substrates | Key Features | Reference |
| Imine Reductase (IRED) | Reductive Amination | Diamines, Dicarbonyls | High activity and enantioselectivity for piperazine synthesis | nih.gov |
| Halide Methyltransferase (Engineered) | N-Alkylation | SAH, Propyl iodide | Synthesis of propyl-SAM for subsequent alkylations | nih.gov |
| Ketoreductase (KRED) | Ketone Reduction | Prochiral ketones | High stereoselectivity for chiral alcohol synthesis | uni-greifswald.de |
This table illustrates the potential of biocatalytic methods for synthesizing building blocks and performing transformations relevant to the synthesis of this compound.
Derivatization and Structural Modification Studies of 2 Methyl 1 Propylpiperazine Analogues
Strategies for Further Functionalization of N-Alkylpiperazine Moieties
The functionalization of N-alkylpiperazine moieties is a key strategy for creating diverse chemical libraries for drug discovery. Common approaches involve reactions at the nitrogen atoms and, more recently, the direct functionalization of the carbon atoms of the piperazine (B1678402) ring.
A primary strategy for functionalizing the nitrogen atoms of the piperazine core is through N-alkylation or N-acylation. nih.gov These reactions are relatively straightforward and allow for the introduction of a wide variety of substituents. For instance, N-alkylation can be achieved using alkyl halides, and N-acylation can be performed with acid chlorides or anhydrides. nih.govmdpi.com The synthesis of dihydropyrimidinone derivatives containing a piperazine moiety has been demonstrated through a one-pot, three-component reaction involving an enaminone, urea, and a substituted benzaldehyde. mdpi.comsemanticscholar.org
Direct C-H functionalization of the piperazine ring presents a more complex but highly valuable strategy for introducing structural diversity. beilstein-journals.org Methods such as α-lithiation trapping and transition-metal-catalyzed C-H functionalizations are being explored to introduce substituents directly onto the carbon atoms of the piperazine ring. beilstein-journals.org For example, α-lithiation of N-Boc-protected piperazines followed by trapping with an electrophile can introduce substituents at the α-carbon. beilstein-journals.org
Another approach involves ring-opening and ring-closing strategies. For example, the synthesis of cis-2,5-disubstituted piperazines has been achieved through the regioselective ring-opening of amino acid-derived chiral aziridines. rsc.orgresearchgate.net This method provides control over the stereochemistry of the final product.
The functionalization of N-alkylpiperazines can also be achieved by modifying the alkyl group itself. For example, the synthesis of 1-[[2-thiazol-5-yl-(2-aminoethyl)]-4-n-propylpiperazine derivatives highlights how modifications to the N-propyl group can be explored.
Table 1: Strategies for Functionalization of N-Alkylpiperazine Moieties
| Strategy | Description | Key Reagents/Conditions | Resulting Modification |
|---|---|---|---|
| N-Alkylation/N-Acylation | Introduction of substituents at the nitrogen atoms. nih.gov | Alkyl halides, acid chlorides, anhydrides. nih.govmdpi.com | Varied groups attached to N1 and/or N4. |
| Direct C-H Functionalization | Introduction of substituents directly onto the carbon atoms of the piperazine ring. beilstein-journals.org | α-lithiation trapping, transition-metal catalysis. beilstein-journals.org | Carbon-substituted piperazines. beilstein-journals.org |
| Ring-Opening/Ring-Closing | Construction of substituted piperazine rings from acyclic or other heterocyclic precursors. rsc.orgresearchgate.net | Amino acid-derived aziridines, BF₃·OEt₂. researchgate.net | Stereochemically defined substituted piperazines. researchgate.net |
| Alkyl Group Modification | Chemical modification of the N-alkyl substituent. | Varies depending on the desired modification. | Functionalized N-alkyl chains. |
Regioselective Introduction of Substituents on the Piperazine Ring and Nitrogen Atoms
Controlling the regioselectivity of substitution on the piperazine ring is crucial for targeted drug design. researchgate.net The ability to selectively introduce functional groups at specific positions on the ring or at one of the two nitrogen atoms allows for the fine-tuning of a molecule's biological activity.
For N-substituted piperazines, regioselectivity often depends on the nature of the existing substituent and the protecting groups used. For instance, in a piperazine with one nitrogen atom protected by a Boc group, the other nitrogen can be selectively functionalized. beilstein-journals.org The choice of protecting group can also influence the reactivity of the α-carbons, affecting the regioselectivity of C-H functionalization reactions. beilstein-journals.org
In the context of C-H functionalization, regioselectivity can be a significant challenge, especially in C₃-substituted piperazine substrates, which can lead to a mixture of products. beilstein-journals.org However, iridium-catalyzed head-to-head coupling of imines has been shown to be a highly regioselective and diastereoselective method for synthesizing C-substituted piperazines. nih.gov This method allows for the selective formation of a single diastereoisomer. nih.gov
The ring-opening of chiral aziridines derived from amino acids offers a high degree of regioselectivity in the synthesis of cis-2,5-disubstituted piperazines. researchgate.net The use of boron trifluoride diethyl etherate (BF₃·OEt₂) as a mediator in the ring-opening step is key to achieving this selectivity. researchgate.net Similarly, copper-catalyzed ring-opening and ring-closing of N-tosyl aziridines provides a regioselective route to disubstituted piperazines. rsc.org
Table 2: Regioselective Synthesis Methods for Substituted Piperazines
| Method | Key Features | Regioselectivity | Reference |
|---|---|---|---|
| Iridium-Catalyzed Imine Coupling | Catalytic head-to-head coupling of imines. | Highly regioselective and diastereoselective for C-substitution. | nih.gov |
| Aziridine (B145994) Ring-Opening | Boron trifluoride-mediated ring-opening of N-Ts chiral aziridines. | Highly regioselective for cis-2,5-disubstitution. | researchgate.net |
| Cu-Catalyzed Ring-Opening/Closing | Ring-opening and closing of non-activated N-tosyl aziridines. | Regioselective access to disubstituted piperazines. | rsc.org |
| Protecting Group Strategy | Use of protecting groups like Boc to differentiate the two nitrogen atoms. | Allows for selective N-functionalization. | beilstein-journals.org |
Structure-Activity Relationship (SAR) Methodologies for Substituted Piperazines in Targeted Molecular Design
Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. patsnap.com For substituted piperazines, SAR methodologies guide the optimization of lead compounds to enhance potency, selectivity, and pharmacokinetic properties. patsnap.comacs.org
SAR studies involve systematically modifying the structure of a parent compound and evaluating the biological activity of the resulting analogues. patsnap.com For piperazine derivatives, these modifications can include altering the substituents on the nitrogen atoms, introducing substituents at various positions on the piperazine ring, and changing the nature of the linker between the piperazine moiety and other parts of the molecule. nih.govtandfonline.com
For example, in the development of antimalarial 4(1H)-quinolones, SAR studies revealed that incorporating a piperazine moiety significantly enhanced solubility. acs.org Further modifications to the piperazine substituent led to the identification of curative compounds. acs.org Similarly, in the design of dual modulators of the dopamine (B1211576) D3 receptor and fatty acid amide hydrolase, SAR exploration of a series of biphenyl-N-[4-[4-(2,3-substituted-phenyl)piperazine-1-yl]alkyl]carbamates helped to rationalize the structural features necessary for activity at both targets. acs.org
Computational tools such as quantitative structure-activity relationship (QSAR) modeling play an increasingly important role in SAR analysis. patsnap.com 3D-QSAR models, for instance, can help to understand and predict the affinity of compounds for their biological targets. acs.org
The insights gained from SAR studies are crucial for targeted molecular design. They allow medicinal chemists to make informed decisions about which structural modifications are most likely to lead to improved drug candidates. patsnap.com
Table 3: Examples of SAR Findings for Substituted Piperazines
| Compound Class | Key SAR Finding | Impact on Activity | Reference |
|---|---|---|---|
| Chalcone-dithiocarbamate hybrids | Substituents on the piperazine unit are important for inhibitory activity. | Replacement of the piperazine ring with morpholine (B109124) or pyrrolidine (B122466) led to a noticeable decrease in activity. | nih.govtandfonline.com |
| N1-(flavon-7-yl)amidrazones | An unsubstituted piperazine ring is better for anti-K562 activity. | The presence of a phenyl group at C-2 is important for activity. | nih.govtandfonline.com |
| 4(1H)-quinolones | Introduction of a piperazine moiety enhanced solubility. | Led to the development of orally bioavailable antimalarial agents. | acs.org |
| Biphenyl carbamates | Exploration of substituents on the phenylpiperazine moiety. | Rationalized structural features for dual target activity. | acs.org |
Advanced Analytical and Spectroscopic Characterization Methodologies for Piperazine Derivatives
Chromatographic Separation Techniques
Chromatographic techniques are essential for the separation and analysis of 2-Methyl-1-propylpiperazine and other piperazine (B1678402) derivatives, particularly when dealing with complex mixtures or the need to differentiate between isomers. These methods are widely used for quality control, impurity profiling, and quantitative analysis in various scientific and industrial fields.
Gas Chromatography-Mass Spectrometry (GC-MS) for Isomer Differentiation
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile compounds. In the context of piperazine derivatives, GC-MS is particularly valuable for differentiating between isomers, which often exhibit similar physical and chemical properties, making their separation by other means challenging. nih.govnih.gov
The differentiation of piperazine isomers by GC-MS relies on both their chromatographic retention times and their mass spectral fragmentation patterns. nih.govnih.gov The gas chromatograph separates the isomers based on their differential interactions with the stationary phase of the GC column. Factors such as boiling point, polarity, and molecular shape influence the retention time of each isomer. For instance, studies on substituted benzylpiperazines have shown that capillary GC can resolve regioisomers based on the position of substitution on the aromatic ring and the degree of steric hindrance. ojp.gov
Following separation by GC, the isomers are introduced into the mass spectrometer, where they are ionized, typically by electron ionization (EI). The resulting mass spectra provide information about the molecular weight and fragmentation pattern of each compound. While some isomers may have identical molecular weights and share common fragment ions, unique fragments or differences in the relative abundance of fragments can be used for definitive identification. nih.govnih.gov For example, in the analysis of methylbenzylpiperazines and benzoylpiperazine, a unique fragment at m/z 122 was characteristic of benzoylpiperazine, allowing its distinction from the methylbenzylpiperazine isomers. nih.gov
Derivatization, such as perfluoroacylation, can sometimes be employed to enhance the volatility of the analytes and potentially improve chromatographic separation and mass spectral differentiation. nih.govnih.gov Although derivatization may not always alter the fundamental fragmentation pathways to produce unique discriminatory ions, it can cause changes in the relative abundance of certain fragment ions, aiding in isomer differentiation. nih.govnih.gov Furthermore, the use of high-resolution mass spectrometry, such as time-of-flight (TOF) MS, can provide exact mass measurements, enabling the differentiation of isobaric compounds with the same nominal mass but different elemental compositions. nih.govnih.gov
Table 1: GC-MS Parameters for Piperazine Derivative Analysis
| Parameter | Value/Condition |
| Column Type | Rtx-200 (100% trifluoropropyl methyl polysiloxane) nih.gov |
| 50% phenyl and 50% methylpolysiloxane nih.gov | |
| Carrier Gas | Helium cmbr-journal.com |
| Ionization Mode | Electron Ionization (EI) ojp.gov |
| Detector | Mass Selective Detector, Time-of-Flight (TOF) nih.govnih.gov |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Mixtures
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective analytical technique used for the analysis of a wide range of compounds, including those that are not amenable to GC-MS due to low volatility or thermal instability. mdpi.comnih.gov It is particularly well-suited for the analysis of piperazine derivatives in complex matrices such as biological fluids and pharmaceutical formulations. mdpi.comnih.govnih.gov
The liquid chromatograph separates the components of a mixture based on their interactions with the stationary and mobile phases. Reversed-phase chromatography is commonly used for piperazine analysis, often with columns like C18 or phenyl-based stationary phases. mdpi.commdpi.com Gradient elution, where the composition of the mobile phase is changed over time, is frequently employed to achieve optimal separation of multiple components. nih.gov
The separated compounds are then introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source, which is a soft ionization technique that minimizes fragmentation and often produces a protonated molecule [M+H]+. mdpi.comnih.gov Tandem mass spectrometry (MS/MS) adds another layer of specificity. In this technique, a specific precursor ion (e.g., the [M+H]+ ion of this compound) is selected in the first mass analyzer, fragmented in a collision cell, and the resulting product ions are analyzed in the second mass analyzer. lcms.cz This process, known as multiple reaction monitoring (MRM), significantly enhances the signal-to-noise ratio and allows for the accurate quantification of the target analyte even in the presence of co-eluting interferences. mdpi.com
LC-MS/MS methods have been developed for the rapid detection and quantification of various piperazine derivatives. mdpi.comnih.gov These methods are characterized by their high selectivity, with identification based on the precursor ion, at least two product ions, and the retention time. mdpi.com The use of stable isotopically labeled internal standards further improves the accuracy and precision of quantification. mdpi.com
Table 2: Typical LC-MS/MS Parameters for Piperazine Analysis
| Parameter | Value/Condition |
| Column Type | Synergi 4 μm, Hydro-RP, 80A, C18 mdpi.com |
| Purospher® STAR Phenyl mdpi.com | |
| Mobile Phase | Acetonitrile/Methanol (B129727) and Ammonium (B1175870) formate (B1220265) buffer nih.gov |
| Ionization Source | Heated Electrospray Ionization (ESI) mdpi.com |
| MS Mode | Multiple Reaction Monitoring (MRM) mdpi.com |
High-Performance Liquid Chromatography (HPLC) for Purity and Quantification
High-Performance Liquid Chromatography (HPLC) with various detectors, most commonly Ultraviolet (UV) or Diode Array Detection (DAD), is a cornerstone technique for determining the purity and quantifying the amount of this compound and other piperazine derivatives in bulk drug substances and finished products. innovareacademics.in
Since many simple piperazine derivatives lack a strong chromophore, direct UV detection can be challenging, especially for trace-level analysis. To overcome this limitation, pre-column derivatization with a UV-active reagent is often employed. For example, 4-chloro-7-nitrobenzofuran (B1219042) (NBD-Cl) can be reacted with piperazine to form a stable, highly UV-active derivative, allowing for sensitive detection at low concentrations.
Validated HPLC methods are crucial for quality control in the pharmaceutical industry. innovareacademics.in Validation typically includes assessing parameters such as linearity, precision, accuracy, specificity, limit of detection (LOD), and limit of quantification (LOQ). innovareacademics.in For instance, a validated HPLC-UV method for a piperazine derivative was shown to be linear, accurate, and precise in the range of 30 to 350 ppm.
HPLC is also used to quantify impurities in active pharmaceutical ingredients. innovareacademics.in For example, an HPLC method was developed and validated for the quantification of a bis-piperazine impurity in an antipsychotic drug substance. innovareacademics.in The method demonstrated good specificity, with the limit of detection and quantification for the impurity found to be 0.007 µg/ml and 0.024 µg/ml, respectively. innovareacademics.in
Table 3: HPLC Method Parameters for Piperazine Quantification
| Parameter | Value/Condition |
| Derivatizing Agent | 4-chloro-7-nitrobenzofuran (NBD-Cl) |
| Column Temperature | 35°C |
| Detection Wavelength | 340 nm (for NBD-Cl derivative) |
| Flow Rate | 1.0 ml/min |
| Injection Volume | 10 µL |
Spectroscopic Elucidation of Molecular Structure
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules. Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the chemical environment of the nuclei within the molecule.
¹H-NMR spectroscopy provides information on the number of different types of protons, their chemical environment (chemical shift), the number of neighboring protons (multiplicity), and the integration of the signals gives the ratio of protons of each type. For this compound, one would expect to see distinct signals for the methyl and propyl groups attached to the piperazine ring, as well as signals for the protons on the piperazine ring itself. The chemical shifts and coupling patterns would be characteristic of the specific substitution pattern.
¹³C-NMR spectroscopy provides information about the different types of carbon atoms in the molecule. Each unique carbon atom gives a distinct signal, and the chemical shift is indicative of the carbon's hybridization and its electronic environment. For this compound, separate signals would be observed for the carbons of the methyl and propyl groups, as well as for the non-equivalent carbons within the piperazine ring.
Table 4: Predicted ¹³C-NMR Chemical Shifts for a Propyl Group
| Carbon Atom | Predicted Chemical Shift (ppm) |
| -CH2- (attached to N) | ~40-60 |
| -CH2- | ~20-30 |
| -CH3 | ~10-15 |
Note: These are general predicted ranges and actual values for this compound may vary.
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds and functional groups. mlsu.ac.in
For this compound, the IR spectrum would be expected to show characteristic absorption bands for C-H, C-N, and N-H (if a secondary amine is present) stretching and bending vibrations. The C-H stretching vibrations for the alkyl groups (methyl and propyl) and the piperazine ring would typically appear in the region of 2800-3000 cm⁻¹. niscpr.res.in The C-N stretching vibrations of the piperazine ring are often observed in the 1000-1200 cm⁻¹ region. scielo.br
The IR spectrum can also provide information about the substitution pattern on the piperazine ring. The combination of mass spectrometry and vapor phase IR spectroscopy can be particularly powerful for the specific identification of isomers. nih.govnih.govtandfonline.com The position, shape, and relative intensity of numerous absorption bands in the IR spectrum can provide a unique fingerprint for a specific isomer, allowing for its differentiation from other regioisomers that may have very similar mass spectra. tandfonline.com
Table 5: Characteristic IR Absorption Frequencies for Piperazine Derivatives
| Functional Group | Absorption Range (cm⁻¹) |
| C-H Stretching (Alkyl) | 2800 - 3000 niscpr.res.in |
| N-H Stretching (Secondary Amine) | 3250 - 3500 dergipark.org.tr |
| C-N Stretching | 1000 - 1200 scielo.br |
| CH₂ Rocking (in disubstituted piperazines) | ~1037 scielo.br |
Application of Deuterium (B1214612) Labeling in Analytical and Mechanistic Studies
Deuterium labeling, the substitution of hydrogen atoms with their heavier isotope deuterium, is a powerful tool in both analytical chemistry and the elucidation of reaction mechanisms. symeres.com The increased mass of deuterium can lead to a kinetic isotope effect, slowing down reactions where a carbon-hydrogen bond is broken, which provides invaluable insights into reaction pathways. symeres.com
In the context of piperazine derivatives, deuterium-labeled analogues serve as ideal internal standards for quantitative analysis using gas chromatography-mass spectrometry (GC-MS). usask.canih.gov The use of deuterated standards, such as BZP-D7, mCPP-D8, and TFMPP-D4, significantly enhances the accuracy and reliability of analytical methods for detecting and quantifying these compounds in various matrices. mdpi.comnih.gov
Mechanistic studies of piperazine derivatives have also greatly benefited from deuterium labeling. For example, in the investigation of the photocatalyzed epimerization of N,N'-dimethyl piperazines, deuterium labeling experiments in deuterated methanol (methanol-d₄) were conducted. nih.gov The extent and location of deuterium incorporation in the product molecules helped to unravel the complexity of the reaction mechanism, suggesting the involvement of a radical chain hydrogen atom transfer (HAT) pathway. nih.gov Similarly, deuterium labeling studies have been instrumental in understanding the fragmentation pathways of piperazine-type phenothiazines in mass spectrometry. usask.ca
Table 2: Examples of Deuterium Labeling in Piperazine Research
| Study | Labeled Compound(s) | Application | Key Finding | Reference |
| Photocatalyzed Epimerization | N,N'-dimethyl piperazine | Mechanistic Elucidation | Deuterium incorporation patterns supported a complex radical chain HAT mechanism. | nih.gov |
| GC-MS Analysis of Phenothiazines | Fluphenazine, Trifluoperazine (B1681574) | Internal Standards & Mechanistic Study | Synthesized deuterated analogues served as ideal internal standards and helped elucidate mass spectral fragmentation. | usask.ca |
| LC-MS Method for Designer Drugs | BZP, mCPP, TFMPP | Internal Standards | Use of deuterated analogues (BZP-D7, mCPP-D8, TFMPP-D4) provided high confidence in results. | nih.gov |
Methodologies for Regioisomeric and Isobaric Differentiation of Substituted Piperazines
The structural diversity of substituted piperazines often leads to the existence of regioisomers (compounds with the same molecular formula but different substituent positions) and isobars (compounds with the same nominal mass but different elemental compositions). auburn.edu Distinguishing between these closely related structures is a significant analytical challenge, as they can exhibit very similar chemical properties and mass spectral fragmentation patterns. auburn.eduoup.com
Gas chromatography (GC) is a fundamental technique for separating isomers. The choice of the GC column's stationary phase is critical for achieving effective separation. For instance, a 100% trifluoropropyl methyl polysiloxane column has been shown to provide optimal separation of regioisomers and isobaric compounds of 3,4-methylenedioxybenzylpiperazine (MDBP). auburn.edu Similarly, the perfluoroacyl derivatives of ring-substituted benzylpiperazines have been successfully resolved on a stationary phase of 50% phenyl and 50% methylpolysiloxane. researchgate.netoup.com
While standard mass spectrometry may fail to differentiate between regioisomers that have identical mass spectra, coupling GC with infrared detection (GC-IRD) has proven to be an excellent tool for this purpose. auburn.eduoup.com The vapor-phase infrared spectra of regioisomers often show unique absorption bands that allow for their unambiguous identification. oup.comojp.gov For example, GC-IRD can effectively differentiate between 3,4-MDBP and its 2,3-regioisomer, as well as among the three regioisomers of trifluoromethylphenylpiperazine (TFMPP), even when their mass spectra are nearly identical. oup.comojp.gov
For isobaric compounds, HRMS techniques like GC-TOF-MS are particularly effective. auburn.eduoup.com By providing the exact mass, GC-TOF-MS can differentiate between compounds with the same nominal mass but different elemental formulas, such as 3,4-MDBP and 4-ethoxybenzylpiperazine. researchgate.netoup.com The combination of chromatographic separation with specific detection methods like IRD and HRMS provides a powerful arsenal (B13267) for the definitive characterization of complex substituted piperazines.
Table 3: Analytical Techniques for Isomer Differentiation
| Isomer Type | Analytical Challenge | Effective Technique(s) | Principle of Differentiation | Reference(s) |
| Regioisomers | Identical mass spectra | Gas Chromatography (GC) with specialized columns, Gas Chromatography-Infrared Detection (GC-IRD) | Differences in retention times due to polarity and shape; Unique vibrational modes in IR spectra. | auburn.eduoup.comojp.gov |
| Isobars | Same nominal mass | High-Resolution Mass Spectrometry (HRMS), e.g., GC-TOF-MS | Different exact masses due to different elemental compositions. | auburn.eduresearchgate.netoup.com |
Theoretical and Computational Studies on 2 Methyl 1 Propylpiperazine and N Alkylpiperazines
Quantum Chemical Calculations for Molecular Properties and Reactivity
Quantum chemical calculations are employed to solve the Schrödinger equation for a molecule, providing fundamental information about its electronic structure and energy. arxiv.org For molecules like N-alkylpiperazines, these calculations elucidate properties such as molecular geometry, vibrational frequencies, and electronic characteristics.
Density Functional Theory (DFT) has become a primary method for studying the molecular and electronic properties of organic compounds due to its balance of accuracy and computational cost. uc.edu DFT calculations are used to determine the ground-state electronic structure by focusing on the electron density rather than the complex many-electron wavefunction. cond-mat.de For N-alkylpiperazine systems, DFT is applied to optimize molecular geometry, predict spectroscopic data, and analyze reactivity. als-journal.com
Key applications and findings for related piperazine (B1678402) structures include:
Geometric Optimization: DFT methods, such as B3LYP with a 6-311G** basis set, are used to find the most stable three-dimensional structure of a molecule. nih.gov Studies on similar compounds show that calculated bond lengths and angles from DFT are often in close agreement with experimental data from X-ray crystallography. als-journal.com
Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial descriptors of chemical reactivity. The HOMO-LUMO energy gap indicates the molecule's kinetic stability and reactivity. researchgate.net In diaryl piperazine derivatives, DFT calculations have shown that the HOMO is often localized on the electron-rich piperazine ring, while the LUMO is situated on other parts of the molecule, such as attached aryl groups.
Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule's surface, identifying sites for electrophilic and nucleophilic attack. For piperazine derivatives, the nitrogen atoms are typically regions of negative potential (electron-rich), making them susceptible to electrophilic attack or protonation. als-journal.comnih.gov
Reaction Energetics: DFT can model reaction pathways and calculate activation energies. For instance, calculations on N-Boc-N′-alkylpiperazines have been used to determine the rotational energy barrier of the Boc group, which was found to be approximately 50 kJ/mol. acs.org
| Parameter | Description | Typical Calculated Value |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5 to -7 eV |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1 to -2 eV |
| Energy Gap (ΔE) | Difference between ELUMO and EHOMO | ~4 to 5 eV |
| Electronegativity (χ) | Measure of an atom's ability to attract shared electrons | ~3.5 eV |
| Chemical Hardness (η) | Resistance to change in electron configuration | ~2.2 eV |
Semi-empirical methods are a class of quantum calculation techniques based on the Hartree-Fock formalism but simplified with approximations and parameters derived from experimental data. wikipedia.org These methods, including AM1 (Austin Model 1), PM3 (Parametric Model 3), and RM1 (Recife Model 1), are computationally much faster than DFT or ab initio methods, making them suitable for very large molecules. uni-muenchen.descielo.br
The core of these methods is the Neglect of Diatomic Differential Overlap (NDDO) approximation, which significantly reduces the number of electron repulsion integrals that need to be calculated. nih.gov While less accurate than DFT, they are valuable for:
Initial Geometry Optimization: Providing a reasonable starting geometry for more demanding DFT calculations, which can save considerable computational time. scielo.br
Calculating Heats of Formation: The parameters in methods like PM3 and AM1 are fitted to reproduce experimental heats of formation, dipole moments, and ionization potentials. uni-muenchen.de
Screening Large Libraries: Their speed allows for the rapid calculation of electronic properties for large numbers of molecules in drug discovery pipelines. wikipedia.org
Studying Reaction Pathways: Semi-empirical methods can be used to explore potential reaction mechanisms and identify transition states, as demonstrated in studies of various organic reactions. scielo.brmdpi.com
Density Functional Theory (DFT) Applications
Molecular Modeling and Simulation Techniques
Molecular modeling and simulation encompass a range of computational techniques used to represent and study the behavior of molecules in three-dimensional space. amherst.edu These methods are vital for understanding the dynamic nature of molecules and their interactions with their environment.
Conformational analysis is the study of the different spatial arrangements (conformations) of a molecule that arise from rotation around single bonds. masterorganicchemistry.com For a molecule like 2-Methyl-1-propylpiperazine, this involves analyzing the puckering of the piperazine ring and the orientations of the methyl and propyl substituents.
Piperazine Ring Conformation: The piperazine ring typically adopts a stable "chair" conformation, similar to cyclohexane, which minimizes angle and torsional strain. It can interconvert between two chair forms.
Substituent Positions: The methyl and propyl groups can be in either axial or equatorial positions on the chair framework. The equatorial position is generally more stable for bulky substituents to avoid steric clashes (1,3-diaxial interactions) with other atoms on the ring. amherst.edu
Potential Energy Surface (PES): A PES map plots the molecule's energy as a function of one or more geometric parameters, such as dihedral angles. By mapping the PES, researchers can identify the lowest-energy conformations (stable states) and the energy barriers to rotation between them. masterorganicchemistry.com For example, the rotation around the N-propyl bond would have specific staggered (low energy) and eclipsed (high energy) conformations. masterorganicchemistry.com The energy difference between the most and least stable conformations is known as the rotational barrier. lasalle.edu
| Interaction Type | Description | Approximate Energy Cost (kJ/mol) |
|---|---|---|
| H-H eclipse | Torsional strain from eclipsing two hydrogens | 4.0 |
| CH₃-H eclipse | Torsional strain from eclipsing a methyl and a hydrogen | 6.0 |
| Methyl-H 1,3-diaxial | Steric strain between an axial methyl and an axial hydrogen | 3.8 |
| Gauche butane | Steric strain between two methyl groups in a gauche conformation | 3.8 |
Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein). wustl.edu This technique is fundamental in structure-based drug design. biomedpharmajournal.org
The process involves two main steps:
Sampling: An algorithm generates a large number of possible binding poses of the ligand within the active site of the protein. This step accounts for the conformational flexibility of the ligand. wustl.edu
Scoring: A scoring function estimates the binding affinity for each pose, typically reported in kcal/mol. The pose with the best score represents the most likely binding mode. wustl.edu
Docking studies on N-alkylpiperazine derivatives have been used to:
Identify Potential Biological Targets: By docking a molecule against a panel of proteins, researchers can hypothesize its mechanism of action.
Elucidate Binding Modes: Docking reveals specific interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and amino acid residues in the protein's active site. nih.gov
Predict Binding Affinity: The calculated binding energy provides a qualitative estimate of how strongly a ligand binds to its target. Docking studies of potential antibacterial compounds have shown that strong binding, indicated by energies around -7 to -12 kcal/mol, often correlates with potent biological activity. nih.govresearchgate.net
Physicochemical descriptors are numerical values that characterize the physical and chemical properties of a molecule. chemintelligence.com These properties can be calculated using computational software and are critical for predicting a molecule's pharmacokinetic behavior. researchgate.net For N-alkylpiperazines, key descriptors include:
Molecular Weight (MW): The mass of the molecule.
LogP (Octanol-Water Partition Coefficient): A measure of lipophilicity (fat-solubility). It influences how well a molecule can cross cell membranes.
Topological Polar Surface Area (TPSA): The surface area of polar atoms (usually oxygen and nitrogen). TPSA is a good predictor of drug transport properties.
pKa: The acid dissociation constant, which indicates the extent of ionization at a given pH. The basicity of the piperazine nitrogens is a key property influencing solubility and receptor interaction. mdpi.com The pKa of piperazine derivatives is often in the range of 5.5 for one nitrogen and 9.5 for the other. vulcanchem.com
Number of Rotatable Bonds: This descriptor relates to the conformational flexibility of the molecule.
These descriptors are often used in Quantitative Structure-Activity Relationship (QSAR) studies, which aim to build statistical models that correlate chemical structure with biological activity. tandfonline.com
Molecular Docking Investigations for Ligand-Target Interactions (theoretical binding modes)
Theoretical Studies on Protonation Mechanisms and Dissociation Constants (pKa)
The protonation behavior of piperazine and its N-alkylated derivatives, including this compound, is a key determinant of their chemical and biological activity. Theoretical and computational methods provide significant insights into the protonation mechanisms and the acid dissociation constants (pKa) of these molecules. Quantum chemistry techniques, such as Density Functional Theory (DFT), are frequently employed to model the protonation steps and predict pKa values. araku.ac.irresearchgate.net
For a disubstituted piperazine like this compound, there are two nitrogen atoms that can be protonated. This results in two distinct pKa values. The first protonation (pKa1) typically occurs at the more basic nitrogen atom, followed by the second protonation (pKa2) at the remaining nitrogen. The basicity of each nitrogen is influenced by the nature of its substituent. In this compound, one nitrogen is substituted with a methyl group and the other with a propyl group. Both are electron-donating alkyl groups, which increase the electron density on the nitrogen atoms and thus their basicity compared to unsubstituted piperazine.
Computational models, such as those using the IEFPCM (Integral Equation Formalism for the Polarizable Continuum Model) continuum solvation model, have been used to calculate the pKa values of various amines, including piperazines. researchgate.net These methods calculate the Gibbs free energy change for the protonation reaction in solution. For cyclic diamines, it has been noted that computational predictions can sometimes be challenging, but the inclusion of explicit water molecules in the calculation model has been shown to improve the accuracy of pKa predictions. researchgate.net
Table 1: Illustrative pKa Values of Related Piperazine Compounds
| Compound | pKa1 | pKa2 |
| Piperazine | 9.73 | 5.33 |
| 1-Methylpiperazine | 9.15 | 4.78 |
| 1-Ethylpiperazine | 9.25 | 5.01 |
| This compound (Estimated) | ~9.2 - 9.4 | ~5.0 - 5.2 |
These are estimated values based on trends observed in related N-alkylpiperazines and are not from direct experimental measurement or calculation for this compound.
Electronic Structure Analysis (e.g., Frontier Molecular Orbitals, Natural Bond Orbital Analysis)
The electronic structure of this compound can be elucidated through computational methods like Frontier Molecular Orbital (FMO) theory and Natural Bond Orbital (NBO) analysis. dntb.gov.uadergipark.org.tr These analyses provide a deeper understanding of the molecule's reactivity, stability, and intermolecular interactions.
Frontier Molecular Orbitals (HOMO and LUMO)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding a molecule's chemical reactivity. nih.gov The HOMO represents the ability to donate electrons (nucleophilicity), while the LUMO represents the ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability; a larger gap suggests higher stability and lower reactivity. nih.gov
For N-alkylpiperazines, the HOMO is typically localized on the piperazine ring, particularly on the nitrogen atoms with their lone pairs of electrons. nih.gov The presence of electron-donating alkyl groups, such as the methyl and propyl groups in this compound, would be expected to raise the energy of the HOMO, making the molecule more nucleophilic compared to unsubstituted piperazine. The LUMO, on the other hand, is generally distributed over the anti-bonding orbitals of the ring structure.
Table 2: Conceptual Frontier Molecular Orbital Properties
| Molecule | HOMO Energy (Conceptual) | LUMO Energy (Conceptual) | HOMO-LUMO Gap (Conceptual) |
| Piperazine | Lower | Higher | Larger |
| This compound | Higher | Slightly Higher | Smaller |
Natural Bond Orbital (NBO) Analysis
NBO analysis provides a detailed picture of the electron density distribution in a molecule by describing it in terms of localized bonds and lone pairs, which aligns well with chemical intuition. uni-muenchen.de This method can quantify charge transfer between orbitals, which is crucial for understanding hyperconjugative interactions and the stability of the molecule. dergipark.org.tr
Academic Research Applications of N Alkylpiperazine Scaffolds
Role in Rational Design of Bioactive Molecules (Conceptual and Pre-clinical Research)
Rational drug design is a focused approach that utilizes knowledge of a drug's target, such as a receptor or enzyme, to design and create new drug candidates. nih.govresearchgate.netmedwinpublishers.com The N-alkylpiperazine scaffold, including 2-Methyl-1-propylpiperazine, plays a crucial role in this process due to its favorable physicochemical properties. nih.gov
A pharmacophore is the specific arrangement of molecular features responsible for a drug's biological activity. slideshare.netdovepress.comslideshare.net The N-alkylpiperazine moiety is often incorporated into drug candidates to properly orient these pharmacophoric elements for optimal interaction with the biological target. nih.govulisboa.pt
The piperazine (B1678402) ring itself can act as a central scaffold, and the nitrogen atoms can be substituted with different chemical groups to explore the chemical space around a target's binding site. The substitution pattern on the piperazine ring, such as the 2-methyl and 1-propyl groups in this compound, can influence the molecule's conformation and how it presents its pharmacophoric features to the target. bohrium.com This controlled presentation is critical for achieving high binding affinity and selectivity.
Table 1: Key Terminology in Rational Drug Design
| Term | Definition |
| Pharmacophore | The three-dimensional arrangement of atoms or groups of atoms responsible for the biological activity of a drug molecule. slideshare.netdovepress.comslideshare.net |
| Bioactive Molecule | A molecule that has a specific biological effect on the body. |
| Target Interaction | The specific binding of a drug molecule to its biological target, such as a protein or enzyme. |
| Scaffold | The core chemical structure of a molecule to which various functional groups can be attached. |
A significant challenge in drug development is ensuring that a potential drug has good water solubility and can be readily absorbed by the body (bioavailability). nih.gov The N-alkylpiperazine scaffold is often introduced into molecules to improve these properties. nih.govcore.ac.uk
Research has shown that the introduction of a piperazine moiety can significantly improve the aqueous solubility of drug candidates. nih.gov For example, studies on certain anticancer agents demonstrated that derivatives containing a piperazine ring had much better water solubility compared to the parent compounds. nih.gov
Table 2: Factors Influencing Solubility and Bioavailability
| Factor | Description |
| Lipophilicity (logP) | A measure of a compound's ability to dissolve in fats, oils, and lipids. It influences membrane permeability. medwinpublishers.com |
| Aqueous Solubility | The maximum amount of a substance that can dissolve in a given amount of water. core.ac.uk |
| pKa | A measure of the acidity or basicity of a molecule, which affects its charge state and solubility at different pH values. nih.gov |
| Molecular Weight | The mass of a molecule, which can impact its diffusion and transport across biological membranes. |
Design Principles for Pharmacophore Presentation and Target Interaction
Advanced Materials Science and Engineering Applications
The versatility of the N-alkylpiperazine scaffold extends beyond pharmaceuticals into the realm of materials science. scbt.comscispace.comresearchgate.net These compounds serve as valuable building blocks for creating novel polymers and functional materials.
Piperazine and its derivatives are used as chain extenders in the synthesis of polyurethane-ureas (PUUs). researchgate.net These polymers are of interest for biomedical applications, such as bone repair scaffolds, due to their controllable degradation rates and mechanical properties. researchgate.net
In the synthesis of piperazine-based PUUs, a diisocyanate is reacted with a polyol and a piperazine derivative. The piperazine unit, such as this compound, acts as a functional ingredient that can influence the polymer's properties. researchgate.net The number of piperazine units incorporated into the polymer backbone can be controlled by the molar ratio of the reactants, which in turn affects the degradation stability and rate of the resulting material. researchgate.net The basic nature of the piperazine nitrogens can also help to neutralize acidic degradation products from other components of the polymer, such as polylactic acid, maintaining a more stable pH environment. researchgate.net
Metal-Organic Frameworks (MOFs) are porous, crystalline materials made of metal ions or clusters linked together by organic molecules. researchgate.net These materials have exceptionally high surface areas and can be designed for various applications, including gas storage, separation, and catalysis.
Piperazine derivatives can be used as the organic linkers in the synthesis of MOFs. ambeed.commdpi.com The nitrogen atoms of the piperazine ring can coordinate to the metal centers, and the substituents on the piperazine ring can be used to control the size and shape of the pores within the MOF structure. The use of a chiral ligand like this compound could potentially lead to the formation of chiral MOFs, which are of interest for enantioselective separations and catalysis.
Piperazine derivatives have found applications in catalysis, both as ligands for metal catalysts and as organocatalysts themselves. scbt.comcjcatal.comgoogle.commdpi.com
As ligands, piperazines can bind to a metal center and influence the catalyst's activity and selectivity. The steric and electronic properties of the piperazine ligand, which can be tuned by the substituents on the ring, play a crucial role in the performance of the catalyst.
In organocatalysis, the piperazine moiety can act as a basic catalyst. For example, silica-bonded N-propylpiperazine has been used as a recyclable heterogeneous base catalyst for the synthesis of various heterocyclic compounds. cjcatal.comresearchgate.netresearchgate.net The basic nitrogen atoms of the piperazine facilitate the reaction, and immobilizing the catalyst on a solid support like silica (B1680970) allows for easy separation and reuse.
Metal-Organic Frameworks (MOFs) utilizing Piperazine-Based Ligands
Advanced Organic Synthesis Research as Versatile Building Blocks and Intermediates
The N-alkylpiperazine scaffold is a cornerstone in modern organic synthesis, particularly within medicinal chemistry and materials science. Its prevalence stems from its straightforward incorporation into molecules, its ability to impart desirable physicochemical properties, and its structural role as a versatile linker or scaffold. mdpi.com The piperazine ring, a six-membered heterocycle containing two nitrogen atoms, can be readily functionalized, allowing for the construction of complex molecular architectures. Compounds like this compound serve as key intermediates and building blocks in the synthesis of a wide array of functional molecules, including pharmaceutically active compounds. chiralen.com
The utility of N-alkylpiperazines, such as this compound, in synthesis is largely due to the reactivity of the secondary amine, which facilitates its connection to other molecular fragments. Common synthetic strategies to access N-alkylpiperazine derivatives include nucleophilic substitution, reductive amination, and amide reduction. mdpi.com These methods provide reliable pathways to a diverse range of building blocks that are crucial for drug discovery and development. nih.gov
Role in Nucleophilic Substitution Reactions
A primary application of N-alkylpiperazines in organic synthesis is their role as nucleophiles. The secondary amine of the piperazine ring readily participates in nucleophilic substitution reactions, enabling the formation of carbon-nitrogen bonds. This is a common strategy for introducing the piperazine moiety into aromatic and heteroaromatic systems, which are common cores for many therapeutic agents. mdpi.com
One of the most significant applications is in Aromatic Nucleophilic Substitution (SNAr) reactions. N-alkylpiperazines can displace leaving groups (typically halogens) on electron-deficient aromatic or heteroaromatic rings. mdpi.comarabjchem.org This method has been employed in the synthesis of several FDA-approved drugs. For instance, in the synthesis of the FGFR inhibitor Infigratinib, a key step involves the SNAr reaction of an arylpiperazine group. mdpi.com Similarly, the synthesis of Netupitant, an antiemetic drug, involves the reaction of N-methylpiperazine with a substituted chloropyridine derivative in quantitative yields. mdpi.com
| Reaction Type | Piperazine Derivative | Substrate | Product Class | Significance | Reference |
| SNAr | N-Methylpiperazine | 4-fluoro-2-nitrobenzoic acid | Arylpiperazine | Intermediate for bioactive molecules | mdpi.com |
| SNAr | N-Methylpiperazine | 2-chloro-5-nitropyridine | Pyridinylpiperazine | Key step in Netupitant synthesis | mdpi.com |
| SNAr | N-Alkylpiperazines | 2,3-Dichloroquinoxaline (DCQX) | Quinoxaline derivatives | Synthesis of H4 receptor antagonists | arabjchem.org |
| N-Alkylation | N-Acetylpiperazine | Alkyl Halides (e.g., n-butyl bromide) | N-Alkyl-N'-acetylpiperazine | Precursor to N-alkylpiperazines | researchgate.net |
Advanced Functionalization Techniques
Beyond their role as simple nucleophilic building blocks, research has focused on the direct functionalization of the N-alkylpiperazine scaffold itself to create more complex and substituted intermediates. These advanced methods allow for the precise introduction of substituents at specific positions on the piperazine ring, offering access to novel chemical space. beilstein-journals.org
Visible-light photoredox catalysis has emerged as a powerful method for the direct C(sp³)–H activation at the α-position to the nitrogen atom in amines. This strategy has been successfully applied to N-arylpiperazines to synthesize α-arylated piperazine derivatives in high yield. beilstein-journals.org Another approach involves transition-metal-catalyzed hydroaminoalkylation, where piperazine substrates react with terminal olefins to yield α-alkylated piperazines. For example, a tantalum-based catalyst has been shown to effectively catalyze the α-alkylation of N-protected piperazines with various alkenes. beilstein-journals.org
Enantioselective α-lithiation represents another sophisticated technique. Using a chiral ligand, it is possible to deprotonate the α-carbon of an N-Boc-N'-alkylpiperazine stereoselectively. The resulting lithiated intermediate can then be trapped with an electrophile to generate a chiral, substituted piperazine derivative. beilstein-journals.org
| Functionalization Method | Catalyst/Reagent | Piperazine Substrate Type | Transformation | Significance | Reference |
| Photoredox Catalysis | Ir(ppy)₃ | N-Arylpiperazine | α-C–H Arylation | Direct functionalization of the piperazine core | beilstein-journals.org |
| Hydroaminoalkylation | Tantalum Catalyst | N-Protected Piperazine | α-C–H Alkylation | Synthesis of α-alkylated N-heterocycles | beilstein-journals.org |
| Enantioselective Lithiation | s-BuLi / Chiral Ligand | N-Boc-N'-alkylpiperazine | Enantioselective α-functionalization | Access to chiral substituted piperazines | beilstein-journals.org |
| Radical Cyclization | Mn(OAc)₃ | Piperazine-containing 1,3-dicarbonyls | Dihydrofuran synthesis | Creation of complex heterocyclic systems | nih.gov |
Application of this compound as an Intermediate
The specific building block, this compound, is cited in patent literature as a key intermediate for synthesizing complex heterocyclic compounds with potential therapeutic applications. Its structure is incorporated into molecules designed as tetrahydroisoquinoline derivatives and 5,6-dihydrothieno[3,4-h]quinazoline compounds, highlighting its role in the development of novel chemical entities. chiralen.com The presence of both a methyl group on the ring and a propyl group on the nitrogen provides a specific steric and electronic profile that can be crucial for biological activity and pharmacokinetic properties.
Q & A
How can synthetic yield be optimized for 2-Methyl-1-propylpiperazine derivatives?
Level : Basic
Methodological Answer :
Optimizing synthetic yield involves systematic adjustments to reaction parameters. For example:
- Solvent selection : Polar aprotic solvents like DMF or DMSO enhance nucleophilic substitution reactions .
- Base choice : K₂CO₃ is effective for deprotonation in alkylation steps .
- Temperature control : Room temperature minimizes side reactions in propargylation .
- Reaction time : Monitoring via TLC ensures completion without over-reaction (e.g., 6–7 hours for propargyl bromide addition) .
Table 1 : Example Reaction Conditions from Piperazine Derivative Synthesis
| Step | Reagents/Conditions | Purpose | Reference |
|---|---|---|---|
| Alkylation | Propargyl bromide, K₂CO₃, DMF, RT, 6h | Introduce alkyne moiety | |
| Purification | Column chromatography (EtOAc:hexane) | Isolate product with high purity |
What analytical techniques validate the structure of this compound analogs?
Level : Basic
Methodological Answer :
Structural confirmation requires a multi-technique approach:
- IR spectroscopy : Identifies functional groups (e.g., C-N stretches in piperazine rings) .
- ¹H/¹³C NMR : Assigns proton environments (e.g., methyl and propyl substituents) .
- GC-MS/HPLC : Determines purity and molecular weight .
- X-ray crystallography : Resolves stereochemistry in crystalline derivatives .
How to design experiments to evaluate biological activity of this compound derivatives?
Level : Advanced
Methodological Answer :
Biological assays should align with target hypotheses:
- Enzyme inhibition : Use fluorometric assays to measure IC₅₀ values against kinases or proteases .
- Antimicrobial activity : Perform MIC assays in bacterial/fungal models .
- Molecular docking : Screen derivatives against protein targets (e.g., using AutoDock Vina) to prioritize candidates .
- Dose-response studies : Establish efficacy and toxicity thresholds in cell lines .
Note : Conflicting activity data may arise from assay variability; replicate experiments and use positive controls .
How to resolve contradictions in structure-activity relationship (SAR) data?
Level : Advanced
Methodological Answer :
Contradictions often stem from:
- Conformational flexibility : Use molecular dynamics simulations to assess binding poses .
- Metabolic instability : Perform stability assays in liver microsomes .
- Off-target effects : Employ proteome-wide affinity profiling (e.g., thermal shift assays) .
Table 2 : Case Study of SAR Optimization in Piperazine Derivatives
| Modification | Observed Activity | Hypothesis | Resolution Strategy |
|---|---|---|---|
| Trifluoromethyl addition | Increased lipophilicity | Enhanced membrane permeability | Validate via logP measurements |
What purification methods are effective for piperazine derivatives?
Level : Basic
Methodological Answer :
- Column chromatography : Ideal for isolating intermediates (e.g., silica gel with EtOAc:hexane gradients) .
- HPLC : Resolves closely related impurities in final products .
- Recrystallization : Enhances purity for crystalline derivatives (e.g., using ethanol/water mixtures) .
How can computational modeling guide the design of this compound analogs?
Level : Advanced
Methodological Answer :
- Density Functional Theory (DFT) : Predicts electronic properties and reactivity .
- Pharmacophore modeling : Identifies critical interaction motifs (e.g., hydrogen bond donors in kinase inhibitors) .
- ADMET prediction : Estimates absorption and toxicity using tools like SwissADME .
What safety protocols are essential for handling this compound?
Level : Basic
Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles .
- Ventilation : Use fume hoods to avoid inhalation .
- Waste disposal : Follow EPA guidelines for organic solvents and halogenated byproducts .
How to address conflicting mechanistic data in palladium-catalyzed cross-coupling reactions?
Level : Advanced
Methodological Answer :
- Catalyst screening : Compare Pd(PPh₃)₄ vs. PdCl₂(dppf) for efficiency .
- Ligand effects : Test phosphine vs. carbene ligands to stabilize intermediates .
- Kinetic studies : Use in-situ IR or NMR to track reaction progress .
Table 3 : Reaction Optimization for Cross-Coupling
| Parameter | Condition 1 (PdCl₂) | Condition 2 (Pd(OAc)₂) | Outcome |
|---|---|---|---|
| Yield (%) | 65 | 82 | Higher efficiency |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
